molecular formula C13H16N4O2 B14330052 2-Methyl-3-morpholinomethylpyrido(2,3-d)pyrimidin-4(3H)-one CAS No. 101204-94-8

2-Methyl-3-morpholinomethylpyrido(2,3-d)pyrimidin-4(3H)-one

Cat. No.: B14330052
CAS No.: 101204-94-8
M. Wt: 260.29 g/mol
InChI Key: QYLYUZLWIAOOTA-UHFFFAOYSA-N
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Description

2-Methyl-3-morpholinomethylpyrido(2,3-d)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-morpholinomethylpyrido(2,3-d)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the morpholinomethyl group: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions might be used to modify the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the core structure.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-Methyl-3-morpholinomethylpyrido(2,3-d)pyrimidin-4(3H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Methyl-3-morpholinomethylpyrido(2,3-d)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Morpholine-containing compounds: Compounds with morpholine groups are often explored for their pharmacological properties.

Uniqueness

The uniqueness of 2-Methyl-3-morpholinomethylpyrido(2,3-d)pyrimidin-4(3H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

101204-94-8

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

2-methyl-3-(morpholin-4-ylmethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H16N4O2/c1-10-15-12-11(3-2-4-14-12)13(18)17(10)9-16-5-7-19-8-6-16/h2-4H,5-9H2,1H3

InChI Key

QYLYUZLWIAOOTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CN3CCOCC3

Origin of Product

United States

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